molecular formula C6H12ClN3O B1654261 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride CAS No. 2174007-61-3

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride

Cat. No.: B1654261
CAS No.: 2174007-61-3
M. Wt: 177.63
InChI Key: XZQXLLKBDIDICF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride is a chemical compound with the molecular formula C6H11N3O.2HCl. It is a derivative of pyrazole, a five-membered heterocyclic compound containing three carbon atoms and two adjacent nitrogen atoms. This compound is often used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride typically involves the reaction of 4-(aminomethyl)-1H-pyrazole with ethylene oxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to form the dihydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and advanced reaction control systems to ensure consistent product quality. The final product is purified through crystallization or other suitable methods to obtain a high-purity compound.

Chemical Reactions Analysis

Types of Reactions

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines or other reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where one or more atoms are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Various halogenating agents and nucleophiles are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce amines.

Scientific Research Applications

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    2-(4-amino-1H-pyrazol-1-yl)ethanol: A similar compound with a slightly different structure, used in similar applications.

    2-(4-aminopiperidin-4-yl)ethan-1-ol dihydrochloride: Another related compound with different biological properties.

Uniqueness

2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride is unique due to its specific chemical structure, which allows it to interact with a wide range of molecular targets. This makes it a valuable tool in various scientific research fields.

Properties

IUPAC Name

2-[4-(aminomethyl)pyrazol-1-yl]ethanol;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11N3O.2ClH/c7-3-6-4-8-9(5-6)1-2-10;;/h4-5,10H,1-3,7H2;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OCBTVNDHVILZMG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NN1CCO)CN.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13Cl2N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.09 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride
Reactant of Route 2
Reactant of Route 2
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride
Reactant of Route 3
Reactant of Route 3
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride
Reactant of Route 4
Reactant of Route 4
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride
Reactant of Route 5
Reactant of Route 5
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride
Reactant of Route 6
Reactant of Route 6
2-[4-(aminomethyl)-1H-pyrazol-1-yl]ethan-1-ol dihydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.